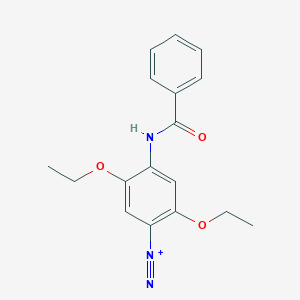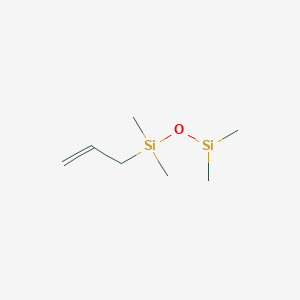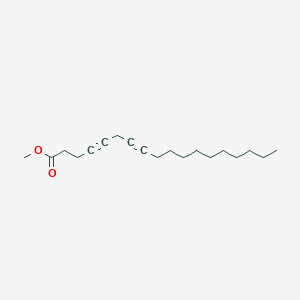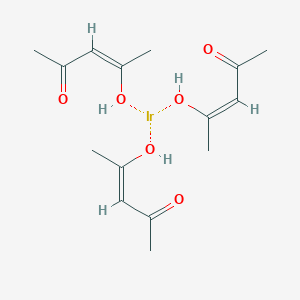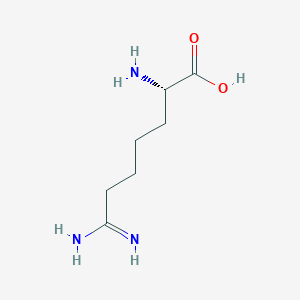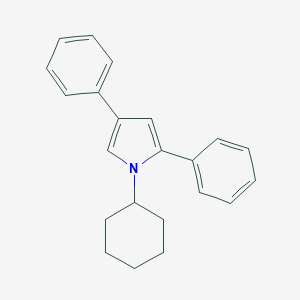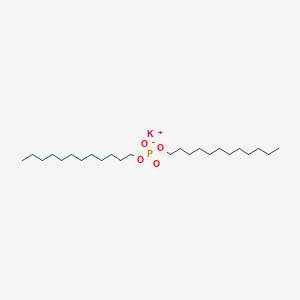![molecular formula C16H37N2O4P B103677 Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate CAS No. 18864-27-2](/img/structure/B103677.png)
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate, also known as BADH, is a phosphoric acid derivative that has been extensively studied for its potential applications in scientific research. BADH is a unique compound due to its ability to form stable complexes with metal ions, making it a valuable tool for a variety of research applications.
Mécanisme D'action
The mechanism of action of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is related to its ability to form stable complexes with metal ions. When Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is added to a solution containing metal ions, it forms a complex with the metal ions, which can then be isolated and analyzed. The stability of the complex is dependent on the nature of the metal ion and the pH of the solution.
Effets Biochimiques Et Physiologiques
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is its ability to form stable complexes with metal ions, which makes it a valuable tool for the detection and quantification of metal ions in biological samples. However, one limitation of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is its low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate. One potential application is in the development of new materials, such as polymers and nanoparticles, that incorporate Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate as a chelating agent. Another potential direction is the use of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate in the development of new analytical techniques for the detection and quantification of metal ions in biological samples. Additionally, further studies are needed to explore the biochemical and physiological effects of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate and its potential applications in medical research.
Méthodes De Synthèse
The synthesis of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is a complex process that involves several steps. The first step is the reaction of 5-amino-1,1-dimethylhexane with phosphorus oxychloride to form the corresponding phosphoramide. The phosphoramide is then reacted with hydrogen chloride to obtain the desired product, Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate.
Applications De Recherche Scientifique
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate has been extensively studied for its potential applications in a variety of scientific research fields. It has been used as a chelating agent to form stable complexes with metal ions, which has led to its use in analytical chemistry for the detection and quantification of metal ions in biological samples. Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate has also been used in the development of new materials, such as polymers and nanoparticles, due to its ability to form stable complexes with metal ions.
Propriétés
Numéro CAS |
18864-27-2 |
|---|---|
Nom du produit |
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate |
Formule moléculaire |
C16H37N2O4P |
Poids moléculaire |
352.45 g/mol |
Nom IUPAC |
bis(6-amino-2-methylheptan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C16H37N2O4P/c1-13(17)9-7-11-15(3,4)21-23(19,20)22-16(5,6)12-8-10-14(2)18/h13-14H,7-12,17-18H2,1-6H3,(H,19,20) |
Clé InChI |
TXYNAKWXMMCIKR-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C)OP(=O)(O)OC(C)(C)CCCC(C)N)N |
SMILES canonique |
CC(CCCC(C)(C)OP(=O)(O)OC(C)(C)CCCC(C)N)N |
Autres numéros CAS |
18864-27-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



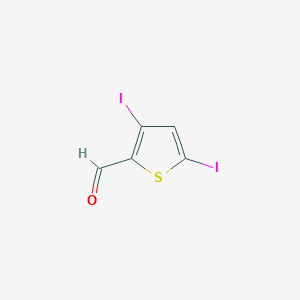
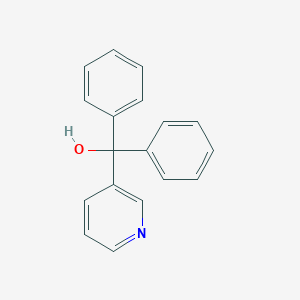
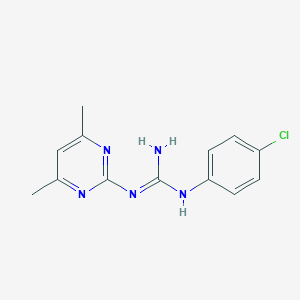
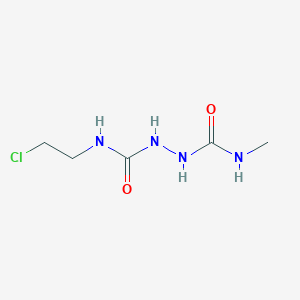
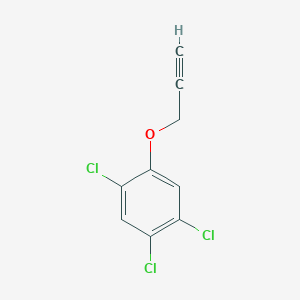
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
